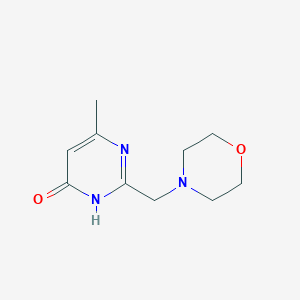

![molecular formula C10H11N3O B2805099 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2415516-93-5](/img/structure/B2805099.png)

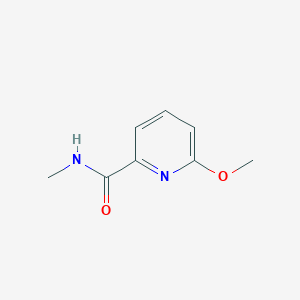

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazine-4(5H)-one . Pyrazole derivatives are known to exhibit a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Synthesis Analysis

The synthesis of “5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one” starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one” involve the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs2CO3 in methanol .Scientific Research Applications

Antitumor Applications

Derivatives of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one have been explored for their antitumor properties. For instance, a study synthesized substituted derivatives that demonstrated selective inhibition of lung cancer cell growth by inducing apoptosis, particularly in cells containing a mutated p53 gene (Hong-Shui Lv et al., 2012). Another research highlighted the synthesis of enaminones as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities, showing inhibition effects comparable to 5-fluorouracil on human breast and liver carcinoma cell lines (S. Riyadh, 2011). Furthermore, studies on glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents against breast cancer cells revealed significant activity, with acceptable predicted pharmacokinetics and drug-likeness properties (K. Atta et al., 2019).

Antimicrobial Activities

The antimicrobial potential of pyrazolo[1,5-a]pyrazin-4-one derivatives has been investigated, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. A study synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, finding that the sulfamide derivative exhibited significant antibacterial activity against various bacterial strains (Ishak Bildirici et al., 2007).

Synthetic Applications

Research has also focused on the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives for creating new chemical entities. The synthesis and annulation processes have been explored to create heterofunctionalized compounds, resulting in derivatives with fused triazole, tetrazole, or triazine rings, useful for further chemical transformations (N. M. Tsizorik et al., 2018). Additionally, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions have been employed to synthesize 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines, demonstrating the versatility of this scaffold for further functionalization (Yevhenii V. Hrynyshyn et al., 2019).

properties

IUPAC Name |

5-but-3-enylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRPNRTUHXSCEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=CN2C(=CC=N2)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2805016.png)

![3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2805019.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2805020.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2805023.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)